molecular formula C20H20N8O2 B4329457 ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate

ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B4329457
M. Wt: 404.4 g/mol
InChI Key: LQDVBAJTXRRCQB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the Triazine Ring: The triazine ring is introduced via a nucleophilic substitution reaction involving a suitable precursor, such as cyanuric chloride, and an amine.

    Pyrrole Ring Formation: The pyrrole ring is synthesized through a condensation reaction between a ketone and an amine, followed by cyclization.

    Final Coupling: The final step involves coupling the triazole, triazine, and pyrrole intermediates under specific reaction conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its heterocyclic rings contribute to its potential use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

    Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyridin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate lies in its combination of triazole, triazine, and pyrrole rings, which provide a diverse range of chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or material properties due to the presence of the pyrrole ring.

Properties

IUPAC Name

ethyl 5-methyl-1-[4-(N-methylanilino)-6-pyrrol-1-yl-1,3,5-triazin-2-yl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O2/c1-4-30-17(29)16-14(2)28(25-24-16)20-22-18(26(3)15-10-6-5-7-11-15)21-19(23-20)27-12-8-9-13-27/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDVBAJTXRRCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)N3C=CC=C3)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-methyl-1-{4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate

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